2-Fluoro-L-phenylalanine
CAS No.: 19883-78-4
Cat. No.: VC21539189
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19883-78-4 |
---|---|
Molecular Formula | C9H10FNO2 |
Molecular Weight | 183.18 g/mol |
IUPAC Name | (2S)-2-amino-3-(2-fluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Standard InChI Key | NYCRCTMDYITATC-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)F |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)F |
Chemical Structure and Properties
Molecular Structure
2-Fluoro-L-phenylalanine is a modified amino acid with the molecular formula C9H10FNO2 . It is specifically a 2-fluorophenylalanine that maintains the L-configuration, making it a derivative of the natural amino acid L-phenylalanine . The compound features a fluorine atom at the ortho (2-) position of the phenyl ring, which alters its biochemical properties compared to the non-fluorinated counterpart.
The IUPAC name for this compound is (2S)-2-amino-3-(2-fluorophenyl)propanoic acid, reflecting its stereochemistry and structure . As an amino acid derivative, it contains the standard amino acid functional groups including a carboxylic acid group and a primary amine, along with the fluorinated aromatic side chain .
Physical and Chemical Properties
2-Fluoro-L-phenylalanine exhibits distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical properties of this compound:
Property | Value |
---|---|
Molecular Weight | 183.18 g/mol |
CAS Number | 19883-78-4 |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 308.1±32.0 °C at 760 mmHg |
Flash Point | 140.1±25.1 °C |
Melting Point | Not available |
Table 1: Physical and Chemical Properties of 2-Fluoro-L-phenylalanine
The compound is known by several synonyms in scientific literature, including H-Phe(2-F)-OH and L-2-Fluorophenylalanine . It is primarily used for research and development purposes rather than medicinal or household applications .
Structural Relationship to Other Compounds
2-Fluoro-L-phenylalanine shares structural similarities with both phenylalanine and other fluorinated phenylalanine derivatives. It is the enantiomer of 2-fluoro-D-phenylalanine, differing only in the stereochemistry at the alpha carbon . The presence of the fluorine atom in the ortho position distinguishes it from other fluorinated phenylalanine derivatives such as 3-fluoro-L-phenylalanine (meta) and 4-fluoro-L-phenylalanine (para), which have different biological properties and applications .
The incorporation of fluorine into the aromatic ring of phenylalanine creates a compound with altered electronic properties, lipophilicity, and metabolic stability compared to the parent amino acid. These modifications are particularly valuable for applications in medicinal chemistry and molecular imaging .
Synthesis Methods
Nucleophilic Synthesis
A significant advancement in the synthesis of 2-fluoro-L-phenylalanine has been the development of a three-step nucleophilic synthesis pathway starting from [18F]fluoride. This method is particularly valuable for producing the radioisotope-labeled version used in molecular imaging .
The synthesis begins with an isotopic exchange reaction on a suitable precursor, followed by the removal of an activating formyl group using Rh(PPh3)3Cl catalyst, and finally, the hydrolysis of protecting groups in acidic medium . This approach provides an efficient route to obtain the compound with high enantiomeric purity, addressing previous limitations in radiosynthetic pathways that had hindered its practical use .
Both conventional heating and microwave heating methods have been employed for this synthesis, with conventional heating generally yielding slightly higher radiochemical yields . The efficiency of the synthesis is highly dependent on reaction conditions, with temperature, solvent, and reaction time all playing crucial roles in determining the yield and purity of the final product .
Radiofluorination Methods
Direct radiofluorination represents another approach for synthesizing 2-fluoro-L-phenylalanine, particularly when producing the radioactively labeled versions used in PET imaging. When L-phenylalanine is directly radiofluorinated using either [18F]F2 or [18F]AcOF in trifluoroacetic acid, a mixture of isomeric products is obtained, including ortho (2-), meta (3-), and para (4-) fluoro-L-phenylalanines in a ratio of approximately 72.5:13.9:13.6 .
Interestingly, [18F]AcOF has been shown to provide higher regioselectivity and produce fewer side products compared to [18F]F2 in this reaction . This demonstrates that the choice of fluorinating agent can significantly impact both the yield and isomeric distribution of the products.
Cross-coupling Approaches
Cross-coupling reactions represent yet another synthetic strategy for preparing 2-fluoro-L-phenylalanine. For instance, the cross-coupling of fluoroiodobenzenes with iodoalanine has been reported to provide excellent yields of fluorinated phenylalanines .
In one example, cross-coupling of fluoroiodobenzenes with iodoalanine at room temperature using Pd2(dba)3 (2.5 mol%) and SPhos (5.0 mol%) as catalyst system provided high yields of the desired products . The efficiency of these coupling reactions is highly dependent on the choice of ligand, with SPhos demonstrating superior performance compared to other ligands .
The catalyst loading also plays a crucial role in determining the yield, as decreasing the Pd2(dba)3/SPhos molar ratio from 2.5:5.0 mol% to 0.25:0.5 mol% resulted in a significant decrease in yield for some reactions . These findings highlight the importance of optimizing reaction conditions for efficient synthesis.
Applications in Medical Imaging and Research
Positron Emission Tomography (PET) Applications
2-[18F]Fluoro-L-phenylalanine has been developed as a promising radiopharmaceutical for molecular imaging using positron emission tomography (PET) . The incorporation of the 18F radioisotope makes this compound valuable for visualizing biological processes in vivo, allowing researchers and clinicians to study metabolism, protein synthesis, and disease states non-invasively .
In particular, radiolabeled 2-[18F]fluoro-L-phenylalanine has shown potential for topography imaging of tumor ecosystems using PET . Cancer cells often exhibit altered amino acid metabolism, making fluorinated amino acids useful for detecting and characterizing tumors. The compound's ability to participate in protein synthesis pathways while carrying the radioisotope tracer makes it particularly useful for studying these metabolic processes .
Under optimized conditions, the radiochemically labeled compound can be produced with high enantiomeric purity (≥94%), which is crucial for ensuring accurate and reliable imaging results . The development of efficient radiosynthetic pathways has expanded the practical use of this compound in clinical and research settings.
Therapeutic Applications
Beyond imaging applications, 2-fluoro-L-phenylalanine and related fluorinated phenylalanines have shown potential as therapeutic agents and enzyme inhibitors . The incorporation of fluorine into the phenylalanine structure can alter its biological activity, potentially enhancing its efficacy in certain therapeutic contexts.
One particularly promising application is the incorporation of fluorinated aromatic amino acids like 2-fluoro-L-phenylalanine into proteins to increase their catabolic stability . This approach is especially valuable for therapeutic proteins and peptide-based vaccines, where extended half-life and resistance to degradation are desirable properties .
The presence of fluorine can affect various aspects of protein behavior, including folding, stability, and interactions with other biomolecules. These modifications can lead to improved pharmacokinetic properties and enhanced therapeutic efficacy for protein-based drugs containing fluorinated amino acids .
Biochemical Research Applications
2-Fluoro-L-phenylalanine serves as a valuable tool in biochemical research for studying protein structure, function, and metabolism. The fluorine atom can act as a probe for nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study protein dynamics and interactions in solution .
The compound is also used in studies of enzyme mechanisms, particularly those involving phenylalanine as a substrate or cofactor. The fluorine substitution can alter the electronic properties of the aromatic ring, providing insights into the role of electron density and polarization in enzymatic reactions .
Additionally, 2-fluoro-L-phenylalanine can be incorporated into proteins during translation, allowing researchers to study the effects of fluorination on protein folding, stability, and function. This approach, known as bio-orthogonal amino acid incorporation, has expanded our understanding of protein biochemistry and opened new avenues for protein engineering .
Research Findings and Developments
Synthetic Efficiency and Yield
Recent research has focused on optimizing the synthesis of 2-fluoro-L-phenylalanine to improve yields and efficiency. Comparative studies of conventional heating versus microwave heating for the three-step nucleophilic synthesis have provided valuable insights into the relationship between reaction conditions and yield .
Conventional heating methods have been found to yield the desired product 2-[18F]Fphe in 43% radiochemical yield, while microwave heating methods resulted in a slightly lower yield of 34% . This difference may be attributed to the more controlled and gradual heating profile of conventional methods compared to the rapid heating in microwave reactions.
The optimization of reaction conditions, including temperature, solvent, and catalyst loading, continues to be an active area of research. These efforts aim to develop more efficient and environmentally friendly synthetic routes to 2-fluoro-L-phenylalanine and its derivatives for various applications .
Recent Advances
Recent advances in the chemistry of peptides containing fluorinated phenylalanines, including 2-fluoro-L-phenylalanine, represent a significant area of research in drug development . The incorporation of these modified amino acids into peptides and proteins can enhance their stability, alter their binding properties, and improve their pharmacokinetic profiles .
Researchers have also developed novel methods for the site-specific incorporation of 2-fluoro-L-phenylalanine into proteins, allowing for precise control over the location and number of fluorinated residues. This approach has enabled the creation of proteins with enhanced stability and novel properties for therapeutic and research applications .
Additionally, the development of improved radiofluorination methods has expanded the availability of 18F-labeled 2-fluoro-L-phenylalanine for PET imaging, addressing previous limitations in radiosynthetic pathways . These advances have facilitated more widespread use of the compound in molecular imaging studies and clinical applications.
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